ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate” is not explicitly mentioned in the search results .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate" .Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate” are not explicitly mentioned in the search results .Scientific Research Applications
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Medicinal Chemistry
- Application : Pyrrolo[3,4-c]pyridine derivatives have been synthesized for their potential analgesic and sedative activity .
- Methods : The synthesis of these new derivatives was confirmed in the “hot plate” test and in the “writhing” test .
- Results : All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine. In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
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Cancer Therapy
- Application : Pyrrolo[2,3-b]pyridine derivatives have been developed with potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .
- Methods : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their inhibitory activity against FGFR .
- Results : Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)12-6-8-3-4-11-5-9(8)7-12/h3-5H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDYQBHSITTWJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)C=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596812 |
Source
|
Record name | Ethyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate | |
CAS RN |
147740-04-3 |
Source
|
Record name | Ethyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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